2-Isopropyloxazole-4-carboxamide
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Overview
Description
2-Isopropyloxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring substituted with an isopropyl group at the 2-position and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyloxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the isopropyl and carboxamide groups. One common method involves the cyclization of an appropriate precursor, such as an oxime, with ethylacetoacetate in the presence of anhydrous zinc chloride. The resulting oxazole is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the acid chloride and condensed with an amine to yield the carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyloxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxamide group.
Substitution: The isopropyl and carboxamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the 2- or 4-positions .
Scientific Research Applications
2-Isopropyloxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Isopropyloxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and carboxamide group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Isopropyloxazole-4-carboxamide can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the oxazole ring but differ in their substituents, leading to different biological activities.
Carboxamide derivatives: Compounds with a carboxamide group at different positions or with different substituents can have varying properties and applications.
Other heterocycles: Compounds like imidazoles and thiazoles have similar ring structures but different heteroatoms, affecting their reactivity and biological activity .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)7-9-5(3-11-7)6(8)10/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
RFHVSKSKJXMCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)N |
Origin of Product |
United States |
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